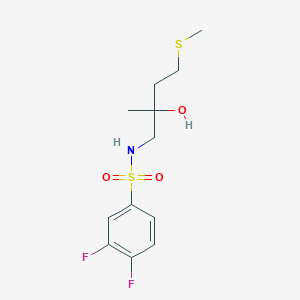

3,4-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F2NO3S2/c1-12(16,5-6-19-2)8-15-20(17,18)9-3-4-10(13)11(14)7-9/h3-4,7,15-16H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGRNLGVNXZLXJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNS(=O)(=O)C1=CC(=C(C=C1)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F2NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Formation of the Difluorobenzene Intermediate: The difluorobenzene ring is synthesized through halogenation reactions, where fluorine atoms are introduced to the benzene ring.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced via sulfonation reactions, typically using reagents like chlorosulfonic acid followed by amination.

Attachment of the Hydroxy-Methylthio Butyl Side Chain: The side chain is attached through nucleophilic substitution reactions, where the hydroxy and methylthio groups are introduced sequentially.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy and methylthio groups can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The difluorobenzene ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

3,4-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structural features make it useful in the development of advanced materials, such as polymers and coatings.

Biological Studies: It can be used as a probe to study biological processes, including enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The difluorobenzene ring can enhance binding affinity through hydrophobic interactions. The hydroxy and methylthio groups can participate in additional interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Substituent Variations

The compound shares a benzenesulfonamide backbone with analogs such as those in (e.g., compounds 8d–8h), which feature 2,4-difluoro substitution and heterocyclic extensions (quinoline-pyridine hybrids). Key differences include:

- Fluorine Substitution Pattern : The 3,4-difluoro configuration in the target compound versus 2,4-difluoro in 8d–8h . This alters electronic effects, with 3,4-difluoro likely increasing para-directed reactivity compared to 2,4-substituted analogs .

Spectroscopic Characterization

NMR data for 8d–8h reveal distinct chemical shifts for sulfonamide protons (δ ~10–12 ppm) and fluorine-coupled aromatic signals. The target compound’s hydroxy group would likely produce a broad singlet in the δ 1–5 ppm range, while methylthio protons may appear as a triplet near δ 2.1–2.3 ppm, differing from the methoxy (δ ~3.8 ppm) and heterocyclic signals in 8d–8h .

Structural Validation and Crystallographic Insights

While crystallographic data for the target compound are absent, analogs like 8d–8h likely underwent validation via software such as SHELXL () to confirm bond lengths, angles, and torsional parameters. Structure validation protocols (e.g., PLATON in ) ensure accuracy in geometric parameters, which is critical for comparing sulfonamide derivatives’ conformational stability .

Biological Activity

3,4-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide is a complex organic compound with significant biological activity. This compound features a sulfonamide group and a difluorobenzene ring, which contribute to its unique properties and potential applications in medicinal chemistry and materials science. The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors.

Chemical Structure

The IUPAC name for the compound is this compound, with the following structural formula:

Synthesis and Preparation

The synthesis of this compound generally involves several key steps:

- Formation of the Difluorobenzene Intermediate : Achieved through halogenation reactions.

- Introduction of the Sulfonamide Group : Typically done via sulfonation reactions using chlorosulfonic acid followed by amination.

- Attachment of the Hydroxy-Methylthio Butyl Side Chain : Accomplished through nucleophilic substitution reactions.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties . It can act as a competitive inhibitor for certain enzymes, impacting metabolic pathways crucial for cellular function. This property makes it a candidate for drug development targeting specific enzyme-related diseases.

Case Studies

- Inhibition of Cancer Cell Growth : A study demonstrated that sulfonamide derivatives could inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involved the activation of caspases and modulation of cell cycle proteins.

- Anti-inflammatory Effects : Research has shown that related compounds can reduce inflammation in animal models by inhibiting pro-inflammatory cytokines. This suggests that this compound may possess similar anti-inflammatory properties.

Comparative Analysis

| Compound Name | Biological Activity | Applications |

|---|---|---|

| This compound | Enzyme inhibition, potential antimicrobial | Drug development, research |

| 3,4-difluorobenzenesulfonamide | Limited biological activity | Basic research |

| N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide | Moderate enzyme inhibition | Pharmaceutical applications |

Research Findings

Recent studies have focused on the pharmacokinetics and metabolism of sulfonamide derivatives:

- Metabolism Studies : Investigations into the metabolic pathways reveal that these compounds undergo phase I and II metabolic processes, influencing their bioavailability and efficacy.

- Toxicological Assessments : Toxicity studies indicate that while some derivatives show promise in therapeutic applications, careful evaluation is necessary to understand their safety profiles.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3,4-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide?

Methodological Answer: Synthesis typically involves nucleophilic substitution reactions between sulfonyl chloride intermediates and amine-bearing substituents. Key parameters include:

- Base Selection: Triethylamine or sodium hydroxide to deprotonate the amine and facilitate nucleophilic attack .

- Solvent Choice: Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) to dissolve reactants and stabilize intermediates .

- Temperature Control: Reactions often proceed at 0–25°C to minimize side reactions (e.g., hydrolysis of sulfonyl chlorides) .

- Purification: Post-reaction quenching with ice-water, followed by extraction and crystallization using ethanol/water mixtures .

Q. How can purification and isolation of this compound be optimized to achieve >95% purity?

Methodological Answer:

- Solid-Phase Extraction (SPE): Use hydrophilic-lipophilic balance (HLB) cartridges for preliminary purification, as validated for sulfonamides in environmental matrices .

- Crystallization: Optimize solvent systems (e.g., ethanol/water gradients) to enhance crystal formation. Monitor purity via HPLC with UV detection at 254 nm .

- Chromatography: If crystallization fails, employ silica gel column chromatography with a gradient of ethyl acetate in hexane (10–50%) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

Methodological Answer:

- Software Tools: Use SHELXL for small-molecule refinement, leveraging its robust handling of disorder modeling and anisotropic displacement parameters .

- Validation: Apply the I>2σ(I) criterion for data inclusion and cross-validate with the Rint value to assess data quality. Tools like PLATON can identify missed symmetry or twinning .

- Case Study: For unexpected byproducts (e.g., double sulfonamide formation), use single-crystal X-ray diffraction (SC-XRD) to confirm connectivity, as demonstrated in analogous sulfonamide systems .

Q. What experimental strategies are recommended for analyzing structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Analog Synthesis: Modify the hydroxy, methylthio, or fluorine substituents systematically. For example, replace the methylthio group with ethylthio to assess steric effects .

- Bioactivity Assays: Test analogs in enzyme inhibition assays (e.g., carbonic anhydrase) or receptor-binding studies (e.g., GPCRs) to correlate substituent changes with activity .

- Computational Modeling: Perform docking studies using AutoDock Vina to predict binding affinities, guided by crystallographic data .

Q. How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

- Standardize Assays: Use identical cell lines (e.g., HEK293 for receptor studies) and normalize activity to a reference inhibitor (e.g., acetazolamide for carbonic anhydrase) .

- Control for Stability: Pre-test compound stability in assay media (e.g., pH 7.4 buffer at 37°C for 24 hours) to rule out degradation artifacts .

- Meta-Analysis: Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets, accounting for variables like solvent (DMSO vs. ethanol) .

Q. What advanced analytical techniques are suitable for detecting this compound in environmental matrices?

Methodological Answer:

- Sample Preparation: Use SPE with HLB cartridges, preconditioned with methanol and water. Spike internal standards (e.g., deuterated sulfonamides) to correct recovery rates .

- Detection: Employ LC-MS/MS with electrospray ionization (ESI) in negative mode. Monitor transitions m/z 364→280 (quantifier) and 364→238 (qualifier) for specificity .

- Quantification: Calibrate with a 5-point curve (1–100 ng/mL) and validate with matrix-matched standards to account for ion suppression .

Q. How can the stability of this compound under extreme pH and temperature conditions be evaluated?

Methodological Answer:

- Stress Testing: Incubate the compound in buffers (pH 2–12) at 40–80°C for 24–72 hours. Monitor degradation via HPLC-PDA .

- Kinetic Analysis: Calculate degradation rate constants (k) using first-order models. Identify major degradation products via high-resolution MS .

- Solid-State Stability: Store crystalline samples at 40°C/75% RH for 4 weeks and assess polymorphic transitions via powder XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.